molecular formula C46H38Si2 B14188704 [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) CAS No. 920983-08-0

[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane)

Cat. No.: B14188704
CAS No.: 920983-08-0
M. Wt: 647.0 g/mol
InChI Key: OERBUEOGVMUJAR-UHFFFAOYSA-N
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Description

[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) is an organic compound that features a phenylene core with ethene-2,1-diyl linkages to triphenylsilane groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) typically involves the coupling of 1,4-dibromobenzene with triphenylsilane derivatives under palladium-catalyzed conditions. The reaction is carried out in the presence of a base, such as potassium carbonate, and a ligand, such as triphenylphosphine, to facilitate the coupling process. The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) can undergo various chemical reactions, including:

    Oxidation: The ethene-2,1-diyl linkages can be oxidized to form epoxides or diols.

    Reduction: The compound can be reduced to form the corresponding saturated derivatives.

    Substitution: The phenylene core can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and osmium tetroxide (OsO4).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst can be used.

    Substitution: Reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination are commonly employed.

Major Products

    Oxidation: Formation of epoxides or diols.

    Reduction: Formation of saturated derivatives.

    Substitution: Formation of nitro or bromo derivatives.

Scientific Research Applications

[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) involves its interaction with specific molecular targets and pathways. The ethene-2,1-diyl linkages and phenylene core allow the compound to participate in π-π stacking interactions and hydrogen bonding, which can influence its behavior in various chemical and biological systems. These interactions can affect the compound’s electronic properties, making it suitable for use in organic electronics and other applications.

Comparison with Similar Compounds

Similar Compounds

    [1,4-Phenylenedi(ethene-2,1-diyl)]bis(trimethylsilane): Similar structure but with trimethylsilane groups instead of triphenylsilane.

    [1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylgermane): Similar structure but with triphenylgermane groups instead of triphenylsilane.

Uniqueness

[1,4-Phenylenedi(ethene-2,1-diyl)]bis(triphenylsilane) is unique due to the presence of triphenylsilane groups, which impart distinct electronic and steric properties. These properties can enhance the compound’s stability and reactivity, making it a valuable component in various scientific and industrial applications.

Properties

CAS No.

920983-08-0

Molecular Formula

C46H38Si2

Molecular Weight

647.0 g/mol

IUPAC Name

triphenyl-[2-[4-(2-triphenylsilylethenyl)phenyl]ethenyl]silane

InChI

InChI=1S/C46H38Si2/c1-7-19-41(20-8-1)47(42-21-9-2-10-22-42,43-23-11-3-12-24-43)37-35-39-31-33-40(34-32-39)36-38-48(44-25-13-4-14-26-44,45-27-15-5-16-28-45)46-29-17-6-18-30-46/h1-38H

InChI Key

OERBUEOGVMUJAR-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C=CC2=CC=C(C=C2)C=C[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=CC=C5)(C6=CC=CC=C6)C7=CC=CC=C7

Origin of Product

United States

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